2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of related compounds involves the condensation of triazole-thiol derivatives with chloroacetamide in the presence of anhydrous potassium carbonate, showcasing the chemical versatility of triazole derivatives in creating compounds with potential antimicrobial properties (Mahyavanshi et al., 2011). This process highlights the compound's structural complexity and the methodologies used for its synthesis, providing a foundation for further exploration of its applications.
Antimicrobial Properties
Research into the antimicrobial properties of triazole derivatives, including compounds structurally related to "2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide", has shown promising results. These compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the potential of these derivatives in developing new antimicrobial agents (Mahyavanshi et al., 2011).
Antitumor and Antiexudative Activities
Further studies have expanded the potential applications of triazole derivatives to include antitumor and antiexudative activities. For instance, pyrolin derivatives of similar compounds have shown significant antiexudative properties, outperforming reference drugs in some cases, which suggests a promising avenue for the development of new therapeutics in inflammation and cancer treatment (Chalenko et al., 2019).
Vibrational Spectroscopy and Quantum Computational Studies
The vibrational spectroscopic signatures of related compounds have been characterized, providing insights into the stereo-electronic interactions that contribute to their stability and potential pharmacokinetic properties. Such studies are essential for understanding the compound's interaction with biological targets and optimizing its therapeutic efficacy (Jenepha Mary et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-5-3-7-14(12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-6-4-8-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJNEHBNQARJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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